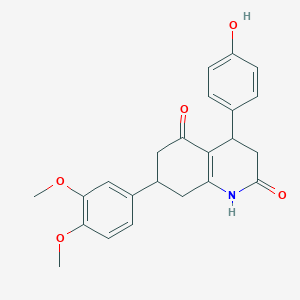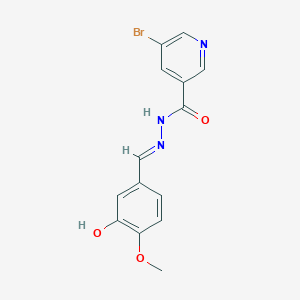
N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and chlorination processes, which contribute to their complex structures and functionalities. For example, compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have been synthesized through condensation of specific acids with ethane-1,2-diamine, followed by chlorination and further condensation, demonstrating a multi-step synthesis process that can be applied to similar compounds (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, providing insights into their crystallography and molecular geometry. For instance, compounds with related structural frameworks have been analyzed to detail their crystal structures and bonding arrangements, indicating the complexity and specificity of their molecular architecture (Li Jing-zhi et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea and its analogs include cyclocondensation reactions and the Biginelli reaction, demonstrating their reactivity and potential for creating diverse derivatives with varying functionalities (G. Rao et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as their crystallography and solubility, are crucial for their application and handling. For example, the crystal structure analysis provides information on their density, molecular weight, and crystal system, which are essential for understanding their behavior in different environments (Huanmei Guo & Jie Shun, 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various reagents and conditions, highlight the versatility and potential applications of these compounds. Studies such as those on the cyclocondensation reaction of related compounds with urea showcase the chemical behavior and potential functional group modifications that can be applied to N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea (H. Bonacorso et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea and its derivatives have been synthesized using various chemical reactions, demonstrating the flexibility and diversity of chemical modifications possible with this compound. For instance, the synthesis of related pyrimidinone compounds involves reactions with urea under specific conditions, highlighting the importance of catalysis and reaction environment on the final product's structure and properties (Guo & Shun, 2004).
Biological Activities
The compound and its derivatives have been explored for their biological activities, including anticancer and anti-inflammatory properties. For example, a related compound demonstrated marked inhibition against several human cancer cell lines, indicating promising anticancer activity (Huang et al., 2020). Similarly, murrayanine-based pyrimidine derivatives have shown significant anti-inflammatory activity in in vivo models, suggesting potential therapeutic applications (Mahapatra, Shivhare, & Kumar, 2018).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O2/c1-20-10-6-9(14)16-11(17-10)18-12(19)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOLVNRSYLNTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)


![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)